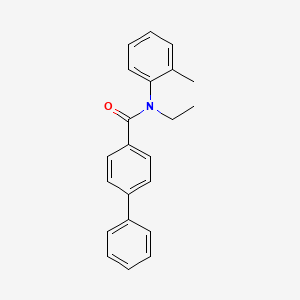
N-ethyl-N-(2-methylphenyl)biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ETHYL-N-(2-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is an organic compound with a complex structure that includes an ethyl group, a methylphenyl group, and a biphenyl carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-N-(2-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be achieved through several methods. One common approach involves the reaction of N-ethyl-o-toluidine with crotonyl chloride, followed by treatment with an aqueous alkaline solution in the presence of a phase transfer catalyst at 40-80°C . This method ensures high purity of the final product by removing any hydrochloride adducts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure consistency and purity. The use of phase transfer catalysts and specific temperature ranges are crucial to achieving high yields and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-N-(2-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-ETHYL-N-(2-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-ETHYL-N-(2-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-ETHYL-N-(2-METHYLPHENYL)-2-BUTENAMIDE: Similar structure but with a butenamide group instead of a biphenyl carboxamide group.
4,4’-DIMETHYLBIPHENYL: Lacks the ethyl and carboxamide groups, making it structurally simpler.
Uniqueness
N-ETHYL-N-(2-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its biphenyl carboxamide moiety, in particular, distinguishes it from other similar compounds and contributes to its unique reactivity and biological activity.
Properties
Molecular Formula |
C22H21NO |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C22H21NO/c1-3-23(21-12-8-7-9-17(21)2)22(24)20-15-13-19(14-16-20)18-10-5-4-6-11-18/h4-16H,3H2,1-2H3 |
InChI Key |
MOMYVWKZYUPBMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















